L-4,4'-Biphenylalanine

Peptide Engineering Self-Assembly Hydrophobic Core Design

Standard hydrophobic amino acids often fail to provide the steric bulk and intrinsic fluorescence required for advanced peptide engineering. L-4,4'-Biphenylalanine (CAS 155760-02-4) overcomes these limitations: • 27.5% greater van der Waals volume than phenylalanine, delivering >10-fold higher hydrophobicity for robust self-assembling nanostructures. • Intrinsic fluorescence (λem ~342 nm) enables label-free FRET-based conformational monitoring in proteins such as DHFR. • Bip-containing dipeptides show high-affinity PEPT1/PEPT2 transport (Ki = 24 μM/3.4 μM) with >98% hydrolysis resistance, supporting oral peptide delivery. Supplied with ≥97% purity; bulk quantities available.

Molecular Formula C18H20N2O4
Molecular Weight 328.4 g/mol
Cat. No. B7909342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-4,4'-Biphenylalanine
Molecular FormulaC18H20N2O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)C2=CC=C(C=C2)CC(C(=O)O)N
InChIInChI=1S/C18H20N2O4/c19-15(17(21)22)9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-16(20)18(23)24/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24)/t15-,16-/m0/s1
InChIKeySFFJTJAQSFLYFG-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-4,4'-Biphenylalanine: Non-Natural Amino Acid


L-4,4'-Biphenylalanine (also known as 4-phenyl-L-phenylalanine) is a non-proteinogenic amino acid characterized by a biphenyl side chain that confers distinct steric bulk, hydrophobicity, and fluorescent properties absent in natural aromatic amino acids . As a phenylalanine derivative, it serves as a building block for solid-phase peptide synthesis (SPPS) and as a structural probe in biochemical research, enabling applications ranging from peptidomimetic drug design to fluorescence-based conformational studies [1][2].

Non-Interchangeability of L-4,4'-Biphenylalanine


Generic substitution with L-phenylalanine or L-tyrosine fails due to L-4,4'-biphenylalanine's fundamentally distinct physicochemical and functional profile. The biphenyl group introduces a significantly larger van der Waals volume and higher octanol-water partition coefficient (logP), resulting in >10-fold increases in peptide hydrophobicity and self-assembly propensity relative to Phe-containing analogs [1]. Moreover, the extended π-conjugated system of the biphenyl moiety imparts intrinsic fluorescence (λem ~342 nm) that is completely absent in Phe and Tyr, enabling direct spectroscopic monitoring without external fluorophore conjugation [2]. These differences render the compound non-interchangeable in applications requiring hydrophobic modulation, fluorescence-based detection, or specific molecular recognition events such as PEPT1/PEPT2 transport [3].

L-4,4'-Biphenylalanine: Differentiating Evidence


Enhanced Hydrophobicity and Steric Bulk

In a systematic study of amphipathic Ac-(XKXE)2-NH2 peptides, substitution of the hydrophobic residue X with L-4,4'-biphenylalanine (Bip) increased the calculated van der Waals volume to 241 ų compared to 189 ų for L-phenylalanine (Phe), and elevated the octanol-water partition coefficient (π) to 3.82 versus 2.44 for Phe [1]. This 27.5% increase in van der Waals volume and 56.6% increase in π value correlated with markedly enhanced β-sheet self-assembly propensity, confirming that Bip occupies substantially greater hydrophobic surface area than its natural counterpart [1].

Peptide Engineering Self-Assembly Hydrophobic Core Design

Intrinsic Fluorescence for Label-Free Detection

L-4,4'-Biphenylalanine exhibits intrinsic fluorescence with an emission maximum at 342 nm, enabling its use as a genetically encodable fluorescent probe without requiring external fluorophore conjugation [1]. In contrast, natural aromatic amino acids L-phenylalanine and L-tyrosine show negligible fluorescence quantum yields under physiological conditions, rendering them unsuitable for direct fluorescence-based detection [2]. When incorporated into dihydrofolate reductase (DHFR) at position 115 (sterically encumbered site), Bip enabled sensitive FRET-based monitoring of conformational changes upon inhibitor binding, a capability unattainable with Phe or Tyr substitutions [1].

FRET Protein Conformational Analysis Spectroscopic Probes

High-Affinity PEPT1 and PEPT2 Substrate

The dipeptide conjugate L-4,4'-Biphenylalanyl-L-Proline (Bip-Pro) acts as a high-affinity substrate for the human peptide transporter PEPT1 (Ki = 24 μM) and the rat transporter PEPT2 (Ki = 3.4 μM), demonstrating competitive inhibition of [14C]Gly-Sar uptake [1]. In contrast, the natural dipeptide Gly-Gln is transported with significantly higher capacity but lower affinity for these transporters, while free glycine shows no measurable interaction [1]. Direct uptake studies in SKPT cells revealed saturable transport of Bip-Pro with a Michaelis-Menten constant Kt = 7.6 μM and Vmax = 1.1 nmol·30 min⁻¹·mg protein⁻¹, characterizing it as a high-affinity, low-capacity substrate [1].

Drug Delivery Transporter Kinetics Peptide Prodrug Design

HIV-1 gp120 Attachment Inhibition

In a comparative evaluation of biphenylalanine stereoisomers and derivatives, L-biphenylalanine demonstrated the highest binding probability and lowest docked energy against HIV-1 gp120 among tested compounds, outperforming D-biphenylalanine and L-methyl-biphenylalanine [1]. CD4 capture ELISA experiments confirmed that L-biphenylalanine inhibits gp120-CD4 interaction with an IC50 in the submicromolar concentration range [1]. While the study did not include direct comparison to natural amino acids, the stereospecific activity of the L-enantiomer underscores the importance of chirality for this biological target [1].

Antiviral Research HIV Entry Inhibition Molecular Docking

Potentiation of Cytotoxicity in Anticancer Peptaibols

Substitution of the natural amino acid at the relevant position with L-4,4'-biphenylalanine in the anticancer peptaibol Culicinin D yielded an analog that was tenfold more potent (IC50 = 0.83 nM) than the natural product against MDA-MB-468 breast cancer cells [1]. This potency enhancement correlated strongly with increased hydrophobicity of the biphenylalanine-containing analog, which was the most hydrophobic derivative evaluated in the series [1]. The study demonstrates that Bip incorporation can dramatically improve cytotoxicity relative to the native sequence containing standard hydrophobic residues.

Anticancer Peptides Structure-Activity Relationship Peptaibol Engineering

Selective High-Affinity hMC5R Binding

A cyclic peptide incorporating D-4,4'-biphenylalanine (peptide 29: Ac-Nle-cyclo(Asp-Oic6-D-4,4'-Bip7-Pip8-Trp-Lys)-NH2) exhibited exceptional potency at the human melanocortin-5 receptor (hMC5R) with an IC50 of 0.95 nM and EC50 of 0.99 nM [1]. This compound demonstrated pronounced selectivity for hMC5R over other melanocortin receptor subtypes, a selectivity profile attributed in part to the biphenylalanine residue's unique steric and electronic properties [1]. While this evidence uses the D-enantiomer, it establishes the biphenylalanine scaffold's capacity for subnanomolar GPCR targeting when the L-enantiomer is not specified.

GPCR Ligand Design Melanocortin Receptor Peptide Therapeutics

L-4,4'-Biphenylalanine Applications


Oral Peptide Prodrugs Targeting PEPT1/PEPT2

L-4,4'-Biphenylalanine-containing dipeptides, exemplified by Bip-Pro, exhibit high-affinity (Ki = 24 μM for PEPT1, 3.4 μM for PEPT2) and hydrolysis-resistant transport (>98% intact after 8 hours) [1]. Researchers developing oral peptide therapeutics can leverage this scaffold to enhance intestinal absorption and renal retention, overcoming the poor oral bioavailability that plagues conventional peptide drugs [1]. The exceptional PEPT2 affinity particularly suits kidney-targeted prodrug strategies [1].

Genetically Encoded Fluorescent Probes

The intrinsic fluorescence of L-4,4'-biphenylalanine (λem ~342 nm) enables its site-specific incorporation into proteins as a non-perturbing spectroscopic probe [1]. This application is validated in dihydrofolate reductase (DHFR), where Bip substitution at position 115 permitted FRET-based monitoring of inhibitor-induced conformational changes without the steric disruption caused by bulky external fluorophores [1]. Structural biologists and protein engineers can employ Bip to map folding landscapes and ligand-binding events with minimal functional interference [1].

Hydrophobic Core Engineering in Peptide Nanomaterials

Replacement of L-phenylalanine with L-4,4'-biphenylalanine in amphipathic β-sheet peptides increases van der Waals volume by 27.5% (241 ų vs 189 ų) and octanol-water partition coefficient (π) by 56.6% (3.82 vs 2.44) [1]. This quantitative enhancement in hydrophobicity directly correlates with improved self-assembly propensity into nanoribbon bilayers [1]. Materials scientists designing peptide-based nanostructures for drug delivery or tissue engineering can utilize Bip to achieve more robust and ordered supramolecular architectures [1].

Optimizing Anticancer Peptaibols

Incorporation of L-4,4'-biphenylalanine into the peptaibol Culicinin D yielded a tenfold increase in cytotoxicity (IC50 = 0.83 nM) against MDA-MB-468 breast cancer cells compared to the natural product [1]. This dramatic potency gain, attributed to enhanced hydrophobicity, positions Bip as a key building block for structure-activity relationship (SAR) optimization of anticancer peptides [1]. Medicinal chemists developing peptide-based oncology therapeutics can systematically replace hydrophobic residues with Bip to improve target cell potency and membrane interaction [1].

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